4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzene ring, a formamido group at position 2, and a 3-(2-phenylethoxy)phenyl substituent attached via the amide nitrogen. The phenylethoxy chain and chloro substituent likely enhance lipophilicity and receptor binding, while the formamido group may contribute to hydrogen-bonding interactions.
Properties
CAS No. |
648922-49-0 |
|---|---|
Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-9-10-20(21(13-17)24-15-26)22(27)25-18-7-4-8-19(14-18)28-12-11-16-5-2-1-3-6-16/h1-10,13-15H,11-12H2,(H,24,26)(H,25,27) |
InChI Key |
IMDVLUFYILMXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the chloro-substituted benzamide core. This can be achieved through the chlorination of benzamide using reagents such as thionyl chloride or phosphorus pentachloride. The formamido group is then introduced via a formylation reaction, often using formic acid or formamide under acidic conditions. Finally, the phenylethoxyphenyl moiety is attached through an etherification reaction, which can be facilitated by using phenol derivatives and appropriate catalysts .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in the replacement of the chloro group with other functional groups .
Scientific Research Applications
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural attributes and properties of 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide with related benzamide derivatives:
Key Observations:
Chloro Substituent : The 4-chloro group is a common feature in all compounds, enhancing lipophilicity and electron-withdrawing effects, which may improve receptor binding in bioactive derivatives .
Alkoxy Chains : The 2-phenylethoxy chain in the target compound and its analogue in EP 3 854 781 B1 likely increases membrane permeability compared to shorter chains (e.g., methoxy in ).
Polar Groups : Hydroxy and methoxy substituents (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like phenylethoxy .
Physicochemical and Pharmacological Comparisons
Solubility and Stability:
Analytical and Crystallographic Insights
- Crystallography : 4-Chloro-N-(2-methoxyphenyl)benzamide () exhibits a planar benzamide core stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound .
- HPLC Profiling : Stability-indicating HPLC methods, as used for nilotinib (), could be adapted to assess the purity and degradation pathways of the target compound .
Biological Activity
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The compound is characterized by the molecular formula C22H19ClN2O and has been studied for various therapeutic applications.
Pharmacological Properties
The biological activity of 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide can be categorized into several pharmacological effects:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including dihydrofolate reductase (DHFR). Inhibition of DHFR is crucial as it plays a significant role in cellular metabolism and proliferation, particularly in cancer cells .
The mechanisms through which 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide exerts its biological effects include:
- NADK Inhibition : Studies have shown that this compound may inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH. This reduction destabilizes DHFR, contributing to the compound's antitumor effects .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G1 phase, which is critical for preventing the proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The structure of 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is significant in understanding its biological activity. The presence of the chloro group and the phenylethoxy moiety enhances its interaction with biological targets. Comparative studies with similar benzamide derivatives indicate that modifications in substituents can dramatically alter the potency and selectivity of the compound against various targets .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Inhibits DHFR and NADK | |
| Cell Cycle Arrest | Induces G1 phase arrest |
Table 2: Structure-Activity Relationships
| Compound | Activity Level | Key Modifications |
|---|---|---|
| 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide | High | Chloro group, phenylethoxy moiety |
| Similar Benzamide Derivative | Moderate | Variations in alkyl substitutions |
Case Study 1: Antitumor Efficacy
In a study involving various benzamide derivatives, 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide was identified as one of the most potent compounds against breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 5 µM over a 48-hour exposure period, demonstrating its potential for further development as an anticancer therapeutic agent .
Case Study 2: Mechanistic Insights
Another research project focused on elucidating the mechanism behind the compound's inhibition of DHFR. The findings indicated that treatment with 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide resulted in decreased levels of NADPH, leading to increased oxidative stress within the cells. This oxidative stress was linked to apoptosis in cancer cells, highlighting a dual mechanism involving both metabolic disruption and direct cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
